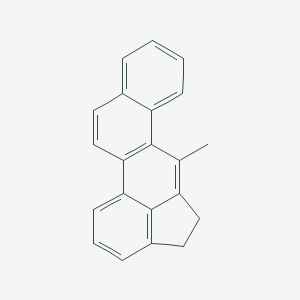

6,7-Cyclopentano-5-methylchrysene

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Significance in Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a substantial class of organic compounds composed of two or more fused aromatic rings. researchgate.nettaylorandfrancis.com These molecules can be formed through both natural processes, such as forest fires and volcanic eruptions, and anthropogenic activities, most notably the incomplete combustion of organic materials like coal, oil, gas, and wood. researchgate.netnih.govtpsgc-pwgsc.gc.ca Their inherent structural characteristics, including their fused ring systems, lead to low water solubility and vapor pressure, alongside high melting and boiling points. frontiersin.org

The significance of PAHs in chemical research is multifaceted. Their unique electronic structures make them compelling subjects for fundamental studies in aromaticity and chemical bonding. algoreducation.com Furthermore, their potential applications in materials science, particularly in the development of organic electronics, have garnered considerable interest. nih.gov However, it is their environmental presence and toxicological profiles that have driven a large body of research. Many PAHs are recognized as carcinogens, mutagens, and teratogens, posing risks to human health. researchgate.netnih.gov Consequently, extensive research has been dedicated to understanding their environmental fate, transport, and remediation. frontiersin.org The United States Environmental Protection Agency (USEPA) has even designated 16 specific PAHs as priority pollutants due to their prevalence and toxicity. frontiersin.org

Specific Chemical Classifications: Chrysene (B1668918) Derivatives and Cyclopenta-Fused PAHs

Within the vast family of PAHs, specific subclasses exhibit distinct properties and research interest. Chrysene and its derivatives represent one such group. Chrysene itself is a PAH with the chemical formula C₁₈H₁₂ and consists of four fused benzene (B151609) rings. wikipedia.org The name "chrysene" is derived from the Greek word for gold, a nod to the color of its crystals, though highly pure chrysene is colorless. wikipedia.org Chrysene derivatives, which include compounds with additional functional groups or fused rings, are of interest for their varied chemical and biological activities. For instance, certain derivatives like tetrahydrochrysene have shown estrogenic properties. wikipedia.org

Another significant classification is the cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). rsc.org These are molecules where a five-membered cyclopentane (B165970) ring is fused to a larger polycyclic aromatic framework. rsc.orgresearchgate.net The introduction of this non-aromatic, five-membered ring can significantly alter the electronic and steric properties of the parent PAH, leading to unique chemical reactivity and physical characteristics. researchgate.netnih.gov Research into CP-PAHs has explored their synthesis, characterization, and potential as advanced materials. nih.govrsc.org

Structural Peculiarities and Nomenclatural Aspects of 6,7-Cyclopentano-5-methylchrysene

6,7-Cyclopentano-5-methylchrysene is a specific molecule that combines features of both chrysene derivatives and CP-PAHs. Its core structure is that of chrysene, a four-ring aromatic system. Fused to the 6 and 7 positions of this chrysene core is a five-membered cyclopentane ring. Additionally, a methyl group is attached at the 5-position of the chrysene framework.

The formal IUPAC name for this compound is 12-methylpentacyclo[11.6.1.0²,¹¹.0⁵,¹⁰.0¹⁶,²⁰]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene. nih.gov This systematic name precisely describes the complex, fused pentacyclic ring system. The presence of the cyclopentane ring introduces a degree of non-planarity to the otherwise relatively flat chrysene structure. This distortion, along with the electronic influence of the methyl group, contributes to the molecule's unique chemical identity.

Below is a table summarizing key identifiers and computed properties for 6,7-Cyclopentano-5-methylchrysene:

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆ | PubChem nih.gov |

| Molar Mass | 268.4 g/mol | PubChem nih.gov |

| IUPAC Name | 12-methylpentacyclo[11.6.1.0²,¹¹.0⁵,¹⁰.0¹⁶,²⁰]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene | PubChem nih.gov |

| CAS Number | 128941-62-8 | PubChem nih.gov |

| Synonyms | 6,7-cyp-5-MeC | PubChem nih.gov |

Research Trajectories and Academic Relevance of Cyclopentano-Fused Chrysene Architectures

The academic relevance of cyclopentano-fused chrysene architectures, such as 6,7-Cyclopentano-5-methylchrysene, stems from several key areas of chemical inquiry. The synthesis of these complex molecules presents a significant challenge and a platform for developing novel synthetic methodologies. rsc.org For instance, methods utilizing aryl-substituted anilines have been explored for the creation of CP-PAHs under mild conditions. rsc.org

Furthermore, the unique electronic and photophysical properties of these compounds are of great interest. The fusion of a cyclopentane ring can alter the HOMO-LUMO gap of the parent PAH, influencing its absorption and emission characteristics. nih.gov This makes them potential candidates for applications in organic electronics and bioimaging. nih.gov The study of their radical species has also provided insights into the fundamental nature of π-conjugated systems. researchgate.netnih.gov Research has shown that in some helical CP-PAHs, the radical center is delocalized, and the five-membered rings can exhibit antiaromatic character. rsc.orgnih.gov The investigation of these and other cyclopentano-fused chrysene derivatives continues to be an active area of research, pushing the boundaries of synthetic chemistry and materials science.

Structure

3D Structure

Propriétés

Numéro CAS |

128941-62-8 |

|---|---|

Formule moléculaire |

C21H16 |

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

12-methylpentacyclo[11.6.1.02,11.05,10.016,20]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene |

InChI |

InChI=1S/C21H16/c1-13-16-11-10-15-6-4-8-18(21(15)16)19-12-9-14-5-2-3-7-17(14)20(13)19/h2-9,12H,10-11H2,1H3 |

Clé InChI |

FLDPAWNSJWKHHE-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC3=C2C(=CC=C3)C4=C1C5=CC=CC=C5C=C4 |

SMILES canonique |

CC1=C2CCC3=C2C(=CC=C3)C4=C1C5=CC=CC=C5C=C4 |

Autres numéros CAS |

128941-62-8 |

Synonymes |

6,7-cyclopentano-5-methylchrysene 6,7-cyp-5-MeC |

Origine du produit |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,7 Cyclopentano 5 Methylchrysene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules like 6,7-Cyclopentano-5-methylchrysene. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the carbon skeleton and proton environments of 6,7-Cyclopentano-5-methylchrysene. The chemical shifts in the ¹H NMR spectrum are particularly informative for aromatic compounds. Protons directly attached to an aromatic ring typically resonate in the downfield region of 6.5-8.0 ppm. libretexts.org For 6,7-Cyclopentano-5-methylchrysene, the aromatic protons would be expected in this range, while the methyl and cyclopentano protons would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,7-Cyclopentano-5-methylchrysene (Note: The following data is illustrative and based on general principles of NMR spectroscopy for polycyclic aromatic hydrocarbons. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 135 |

| Quaternary Aromatic C | N/A | 125 - 150 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

| Cyclopentano (CH₂) | 1.5 - 3.0 | 25 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for establishing the connectivity between atoms. A COSY experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for assigning the complex aromatic region of the ¹H NMR spectrum and for confirming the structure of the cyclopentano ring by showing the coupling between its methylene (B1212753) protons. For complex molecules like PAHs, techniques like multiple quantum filtration can be faster than traditional 2D chemical shift correlation spectroscopy for assigning ¹H NMR spectra. nebraska.edu

Applications in Aromaticity Assessment via Chemical Shifts

The chemical shifts of protons in an NMR spectrum are heavily influenced by the presence of aromatic ring currents. In aromatic systems, the circulating π-electrons induce a magnetic field that deshields the external protons, causing them to resonate at a higher chemical shift (downfield). libretexts.org This phenomenon, known as diatropic shift, is a key indicator of aromaticity. The observation of proton signals in the aromatic region for 6,7-Cyclopentano-5-methylchrysene serves as experimental evidence of its aromatic character. First-principles calculations of NMR chemical shifts for PAHs have shown good agreement with experimental results, allowing for the characterization of trends in chemical shifts as a function of system size. arxiv.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of 6,7-Cyclopentano-5-methylchrysene is C₂₁H₁₆. nih.gov HRMS can confirm this by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for 6,7-Cyclopentano-5-methylchrysene

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₆ | nih.gov |

| Calculated Exact Mass | 268.12520 u | nih.gov |

| Measured Exact Mass (Illustrative) | 268.1251 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and differentiating between isomers. nih.govmsu.edu Isomers of methylchrysene, such as 5-methylchrysene (B135471) and 6-methylchrysene (B138361), can be separated based on their different retention times in the gas chromatograph. wikipedia.orgnist.govnist.gov The subsequent mass spectrum for each separated isomer can then be used for identification.

The purity of a 6,7-Cyclopentano-5-methylchrysene sample can be assessed by the presence of a single major peak in the gas chromatogram. Impurities, including other PAH isomers, would appear as separate peaks. The combination of comprehensive 2D GC with high-resolution time-of-flight mass spectrometry (GC×GC-HR-TOF/MS) offers enhanced peak capacity for the separation and quantification of individual PAC isomers. umanitoba.ca

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The mass spectrometric analysis of polycyclic aromatic hydrocarbons (PAHs) like 6,7-Cyclopentano-5-methylchrysene relies on "soft" ionization techniques that can bring these relatively non-polar, thermally labile molecules into the gas phase as ions without significant fragmentation. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are two such prevalent methods, though they operate on different principles and exhibit different efficiencies for PAHs.

Electrospray Ionization (ESI) is primarily used for polar and ionic compounds and is generally considered to have poor ionization efficiency for non-polar hydrocarbons. nih.govacs.org However, detection is possible under specific conditions. For PAHs, ESI typically does not proceed through simple protonation in the absence of a strong acid, but rather through the formation of adducts with cations present in the solvent, such as sodium ([M+Na]⁺). acs.org In some cases, particularly when coupled with gas chromatography where analytes are introduced in the gas phase into the ESI source, protonated molecules ([M+H]⁺) can be formed with enhanced efficiency. acs.org The formation of radical cations ([M]⁺•) is less common in ESI unless specific derivatization agents are used. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for the analysis of less polar compounds like 6,7-Cyclopentano-5-methylchrysene. taylorandfrancis.com In APCI, a corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules through gas-phase reactions. For PAHs, this can result in the formation of both protonated molecules ([M+H]⁺) and molecular radical cations ([M]⁺•). acs.orgbohrium.com The ratio of these ions can be controlled by instrumental parameters, such as the carrier gas flow rate. acs.org APCI is often more sensitive than ESI for the detection of PAHs. nih.gov Another related technique, Atmospheric Pressure Photoionization (APPI), uses ultraviolet photons to ionize analytes and is also highly effective for PAHs, often providing even greater sensitivity than APCI. nih.govrsc.org

| Ionization Technique | Primary Ion Species | Formation Mechanism | Relative Efficiency for PAHs |

|---|---|---|---|

| Electrospray Ionization (ESI) | [M+Na]⁺, [M+H]⁺ | Adduct formation with solvent cations; proton transfer in some setups. acs.orgacs.org | Low to Moderate |

| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺, [M]⁺• | Proton transfer from reagent gas ions; charge exchange. acs.orgbohrium.com | High |

| Atmospheric Pressure Photoionization (APPI) | [M]⁺•, [M+H]⁺ | Direct photoionization; proton transfer from dopant ions. taylorandfrancis.comrsc.org | Very High |

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of individual atoms can be determined. esrf.frmdpi.com

For a compound like 6,7-Cyclopentano-5-methylchrysene, this analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all carbon-carbon and carbon-hydrogen bond lengths and the angles between them.

Molecular Conformation: The exact spatial arrangement of the fused ring system, confirming the degree of planarity or distortion.

Crystal Packing: How individual molecules of 6,7-Cyclopentano-5-methylchrysene arrange themselves in the solid state. This includes identifying intermolecular interactions such as π-stacking, which is common in PAHs, and determining the unit cell parameters of the crystal. researchgate.net

While no public crystal structure for 6,7-Cyclopentano-5-methylchrysene is currently available, studies on related cyclopentano-fused PAHs (CP-PAHs) demonstrate the power of this technique. rsc.org For instance, X-ray analysis of a helical CP-PAH radical revealed how mesityl groups sterically protect the molecule and how the helical twist is defined by the angles between the terminal aromatic rings. rsc.org Such an analysis for 6,7-Cyclopentano-5-methylchrysene would be crucial for understanding its physical properties and how its specific structure influences its chemical behavior.

Analysis of Torsion Angles and Non-Planarity in Fused Systems

The ideal chrysene (B1668918) core is a planar polycyclic aromatic hydrocarbon. However, the fusion of a non-aromatic, five-membered cyclopentano ring at the 6,7-positions introduces significant structural strain and forces the molecule to deviate from planarity. wikipedia.orgnih.gov This non-planarity is a key structural feature of CP-PAHs. researchgate.netrsc.org

The distortion arises from the geometric constraints of fusing a five-membered ring onto a six-membered ring system and the steric repulsion between hydrogen atoms, particularly those in the "bay region" of the chrysene moiety. This effect is well-documented in other non-planar PAHs where steric hindrance between nearby hydrogen atoms causes a helical or arched distortion. wikipedia.orgnih.gov

X-ray crystallography would allow for the precise measurement of torsion angles (dihedral angles) within the molecule. Key torsion angles would be those along the bonds connecting the cyclopentano ring to the chrysene backbone and within the chrysene bay region. These values quantify the degree of twisting or bending of the aromatic plane. For 6,7-Cyclopentano-5-methylchrysene, significant non-zero torsion angles are expected, resulting in a curved or slightly twisted molecular structure. This deviation from planarity is fundamentally important as it impacts the molecule's electronic properties, solubility, and crystal packing. nih.govthieme-connect.com

Vibrational Spectroscopy

Infrared (IR) Absorption Spectroscopy for Functional Group Identification and CH-Stretch Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For 6,7-Cyclopentano-5-methylchrysene, the IR spectrum can be divided into distinct regions that are characteristic of its hybrid aromatic-aliphatic structure.

The C-H stretching region (3100-2800 cm⁻¹) is particularly informative. nih.gov

Aromatic C-H Stretches: Vibrations from the C-H bonds on the chrysene rings are expected to appear in the 3100-3000 cm⁻¹ range. nih.gov The precise positions can give clues about the local environment of the hydrogen atoms.

Aliphatic C-H Stretches: The C-H bonds of the methylene (-CH₂-) groups in the cyclopentano ring and the methyl (-CH₃) group will exhibit strong absorption bands just below 3000 cm⁻¹. Asymmetric and symmetric stretching modes of these groups typically occur in the 2960-2850 cm⁻¹ range. researchgate.net The presence of both aromatic and aliphatic C-H stretching bands is a clear spectral signature of an alkylated or partially saturated PAH. nih.govresearchgate.net

Other significant regions of the IR spectrum include the "fingerprint region" below 1600 cm⁻¹, which contains C=C stretching vibrations of the aromatic rings, C-H in-plane and out-of-plane bending vibrations, and skeletal vibrations of the entire molecule. nih.gov The strong C-H out-of-plane bending modes between 900-650 cm⁻¹ are particularly sensitive to the substitution pattern on the aromatic rings. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | nih.goved.ac.uk |

| Asymmetric CH₃ Stretch | Methyl (-CH₃) | ~2960 | researchgate.net |

| Asymmetric CH₂ Stretch | Methylene (-CH₂-) | ~2925 | nih.gov |

| Symmetric CH₃ Stretch | Methyl (-CH₃) | ~2870 | researchgate.net |

| Symmetric CH₂ Stretch | Methylene (-CH₂-) | ~2850 | nih.gov |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | arxiv.org |

| CH₂ Scissoring | Methylene (-CH₂-) | ~1465 | nih.gov |

| Aromatic C-H Out-of-Plane Bend | Aryl C-H | 900 - 650 | nih.gov |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR absorption. mdpi.com While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. For molecules with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice-versa.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure and transitions within a molecule. For polycyclic aromatic hydrocarbons (PAHs) like 6,7-Cyclopentano-5-methylchrysene, these techniques are invaluable for identification and for understanding their photophysical properties. The extended π-electron system of the chrysene core gives rise to characteristic absorption and emission spectra, which are subtly modified by the presence of alkyl and cycloalkyl substituents.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from the ground state to various excited states upon absorption of photons. The UV spectrum of the parent compound, chrysene, is characterized by several absorption bands in the 200–400 nm range. These bands correspond to π→π* electronic transitions. The orientation of the nitro group has been found to be an important structural feature that affects oxidation and reduction mechanisms. researchgate.net

The spectrum of chrysene typically displays a complex pattern of bands. The introduction of a methyl group and a cyclopentano ring, as in 6,7-Cyclopentano-5-methylchrysene, is expected to influence these transitions. Generally, alkyl and cycloalkane substituents on a PAH backbone induce a slight bathochromic (red) shift in the absorption maxima. This is due to the electron-donating inductive effect of the alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the transition. The fusion of the cyclopentano ring would also contribute to this shift and may affect the vibrational fine structure of the absorption bands.

Table 1: Characteristic UV Absorption Bands of Chrysene in a Neutral Solvent

| Band Region | Approximate Wavelength (nm) | Transition Type |

|---|---|---|

| β-band | ~268 | ¹B_b |

| p-band (parafunctional) | ~320 | ¹L_a |

This table represents the typical absorption regions for the chrysene chromophore. The exact maxima for 6,7-Cyclopentano-5-methylchrysene are expected to be slightly red-shifted from these values.

Fluorescence Spectroscopy: Excitation and Emission Profiles

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed photons. PAHs are known for their strong natural fluorescence due to their aromatic structure with many conjugated double bonds. jasco-global.com This makes fluorescence an excellent tool for their detection, even at trace levels. jasco-global.com

The fluorescence of 6,7-Cyclopentano-5-methylchrysene is governed by the chrysene chromophore. The excitation spectrum, under ideal conditions, should closely resemble the absorption spectrum. The emission spectrum is a mirror image of the lowest energy absorption band (the α-band) and is red-shifted (a Stokes shift). Chrysene itself exhibits a characteristic blue or violet-blue fluorescence. nih.gov

The addition of methyl groups to the chrysene skeleton can alter the fluorescence properties. Studies on various methylchrysenes show that the position of the methyl group influences the excitation and emission wavelengths. escholarship.org This specificity allows for the differentiation of isomers. For 6,7-Cyclopentano-5-methylchrysene, the combination of the methyl group at position 5 and the fused cyclopentano ring at positions 6 and 7 would produce a unique spectral signature, likely with emission maxima shifted to slightly longer wavelengths compared to unsubstituted chrysene. The specificity of fluorescence detectors arises from the use of two wavelengths, excitation and emission, for detection. escholarship.org

Table 2: Representative Fluorescence Wavelengths for Chrysene

| Spectroscopy Type | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~364 |

Note: These are representative values for the parent chrysene. The precise wavelengths for 6,7-Cyclopentano-5-methylchrysene may differ slightly due to substituent effects.

Advanced Fluorescence Techniques

To overcome the challenges of analyzing complex mixtures and to obtain higher resolution data, several advanced fluorescence techniques can be employed.

Ultrafast Pump-Probe Spectroscopy: This technique uses a "pump" laser pulse to excite the molecule, followed by a time-delayed "probe" pulse to monitor the subsequent relaxation and fragmentation dynamics on femtosecond to picosecond timescales. chemrxiv.orgiaea.org While specific studies on 6,7-Cyclopentano-5-methylchrysene are not documented, research on other PAHs like phenanthrene (B1679779) and fluorene (B118485) reveals complex dynamics of vibronically excited parent molecules, their ionic states, and fragments. chemrxiv.orgrsc.org This method could be used to investigate the lifetimes of excited states and the pathways of energy dissipation in 6,7-Cyclopentano-5-methylchrysene following photoexcitation. iaea.org

Synchronous Luminescence Spectroscopy (SLS): In SLS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. nih.gov This approach simplifies the complex emission spectra of mixtures by narrowing the spectral bands, making it a powerful tool for identifying individual PAHs in environmental samples. ut.ac.ir For a mixture of chrysene derivatives, an optimal Δλ can be determined to selectively identify each component. researchgate.net For instance, in one study, chrysene was best identified with a Δλ of 5 nm in a mixture. researchgate.net This technique would be highly suitable for distinguishing 6,7-Cyclopentano-5-methylchrysene from other PAHs.

Fluorescence Line Narrowing Spectrometry (FLNS): Also known as optical site selection spectroscopy, FLNS is a high-resolution technique performed at cryogenic temperatures. iastate.edu By exciting a specific subset of molecules within the inhomogeneously broadened absorption band in a frozen matrix (like an organic glass), highly resolved, line-like fluorescence spectra can be obtained. iastate.eduacs.org This method eliminates spectral congestion and provides a unique, highly specific fingerprint for the analyte. FLNS has been successfully used to unambiguously identify various PAHs, including pyrene, benzo(a)pyrene, and perylene, in complex samples like coal liquefaction products. iastate.edu Application of FLNS to 6,7-Cyclopentano-5-methylchrysene would yield a detailed vibronic spectrum, offering definitive identification.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic structure of a molecule. wikipedia.org The technique involves exciting a core-level electron (e.g., from the Carbon K-edge at ~285 eV) to unoccupied molecular orbitals. stanford.edu The resulting spectrum provides information about the partial density of unoccupied states (DOUS). aip.org

For PAHs like chrysene, the NEXAFS spectrum reveals sharp peaks corresponding to transitions into unoccupied π* and σ* orbitals. aip.org The energy and intensity of these peaks are highly sensitive to the local chemical environment and bonding of the absorbing atom. stanford.edu Therefore, the NEXAFS spectrum of 6,7-Cyclopentano-5-methylchrysene would be distinct from that of unsubstituted chrysene. The presence of the sp³-hybridized carbons in the cyclopentano ring and the methyl group would introduce changes in the spectral features compared to the purely sp²-hybridized carbon framework of the parent aromatic system. By comparing experimental NEXAFS spectra with theoretical calculations, a detailed assignment of the unoccupied molecular orbitals and the orientation of the molecule on a surface can be achieved. aip.org

Intermolecular Interactions and Research Applications of 6,7 Cyclopentano 5 Methylchrysene in Biochemical Systems

DNA Intercalation and Binding Mechanisms

The interaction of PAHs with DNA is a critical area of investigation due to the potential for mutagenesis and carcinogenesis. The planar structure of many PAHs allows them to interact with the DNA double helix through various binding modes.

Research on chrysene (B1668918), a structurally similar compound, has shown that it can interact with DNA primarily through an intercalative mode. spectroscopyonline.com This process involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. This mode of binding is often preceded by an initial interaction within the DNA grooves. rsc.org For larger or substituted PAHs, the specific binding mode can be influenced by the size and position of the substituent groups. While direct studies on 6,7-Cyclopentano-5-methylchrysene are not available, the presence of the cyclopentano ring and the methyl group at the 5-position likely influences its approach and fit within the DNA structure. The out-of-plane deformations that can arise from such substitutions may affect the extent of its reaction with DNA. nih.gov

Spectroscopic techniques are invaluable for elucidating the nature of DNA-ligand interactions. Studies on chrysene have demonstrated characteristic changes in its spectral properties upon binding to DNA. spectroscopyonline.com

UV-Vis Spectroscopy: When chrysene interacts with DNA, a hyperchromic effect (an increase in absorbance intensity) and a slight blue shift (a shift to a shorter wavelength) in the DNA's characteristic absorption peak around 260 nm are observed. spectroscopyonline.com This is indicative of a strong interaction that affects the conformation of the DNA.

Fluorescence Spectroscopy: The intrinsic fluorescence of chrysene is quenched in the presence of DNA. This static quenching effect suggests the formation of a stable, non-fluorescent ground-state complex between chrysene and DNA. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy, which is sensitive to the chiral environment of DNA, shows changes in the DNA spectrum upon the addition of chrysene, further supporting the intercalative binding mode. spectroscopyonline.com

These spectroscopic signatures, summarized in the table below, provide a basis for what could be expected in similar studies with 6,7-Cyclopentano-5-methylchrysene.

| Spectroscopic Technique | Observed Effect for Chrysene-DNA Interaction | Interpretation |

| UV-Visible Spectroscopy | Hyperchromic effect and a blue shift of ~2 nm in the DNA absorption peak. spectroscopyonline.com | Formation of a complex and conformational changes in DNA. spectroscopyonline.com |

| Fluorescence Spectroscopy | Static quenching of chrysene's fluorescence. spectroscopyonline.com | Formation of a stable ground-state complex with DNA. spectroscopyonline.com |

| Circular Dichroism | Changes in the characteristic CD spectrum of DNA. spectroscopyonline.com | Intercalation of chrysene into the DNA helix. spectroscopyonline.com |

A critical aspect of the interaction between PAHs and DNA is the formation of covalent adducts, which can lead to mutations if not repaired. nih.gov The metabolic activation of PAHs to reactive electrophiles, such as diol epoxides, is a prerequisite for adduct formation. For 5-methylchrysene (B135471), a close analog, its metabolic activation leads to the formation of a bay region 1,2-diol-3,4-epoxide. nih.govumn.edu This reactive intermediate can then form covalent bonds with DNA bases, primarily with the amino groups of deoxyguanosine and deoxyadenosine (B7792050). nih.gov

The reaction of the racemic anti-bay region 1,2-dihydrodiol-3,4-epoxide of 5-methylchrysene with DNA results in several adducts. nih.gov These include two deoxyguanosine adducts formed through the trans opening of the epoxide ring and three deoxyadenosine adducts resulting from both trans and cis opening of the epoxide ring of different enantiomers. nih.gov The high extent of reaction with DNA is attributed to the out-of-plane deformations caused by the methyl group in the bay region. nih.gov It is plausible that 6,7-Cyclopentano-5-methylchrysene would undergo similar metabolic activation and form analogous DNA adducts.

The molecular structure of a PAH derivative significantly influences its DNA binding affinity and subsequent biological activity. In a comparative study of 5-methylchrysene (a potent carcinogen) and 6-nitro-5-methylchrysene (B12264) (an inactive compound), the position of the substituent was shown to be critical. nih.govumn.edu Although the precursor to the bay region diol epoxide was formed in greater amounts from 6-nitro-5-methylchrysene, the extent of DNA adduct formation was 15-fold lower than that from 5-methylchrysene. nih.govumn.edu This suggests that the nitro group at the 6-position interferes with the structural requirements necessary for efficient DNA interaction of the diol epoxide. nih.govumn.edu The levels of adducts formed from the bay region diol epoxide of 5-methylchrysene with calf thymus DNA were about four times greater than those from the corresponding diol epoxide of 6-nitro-5-methylchrysene. nih.govumn.edu

These findings highlight the profound impact of substituent placement on DNA binding. The presence and location of the cyclopentano ring and the methyl group in 6,7-Cyclopentano-5-methylchrysene would therefore be expected to play a crucial role in determining its DNA binding affinity and potential genotoxicity.

| Compound | Relative DNA Adduct Formation | Implication for DNA Binding Affinity |

| 5-methylchrysene | High (15-fold greater than 6-nitro-5-methylchrysene). nih.govumn.edu | The molecular structure is conducive to efficient DNA interaction and adduct formation. nih.govumn.edu |

| 6-nitro-5-methylchrysene | Low. nih.govumn.edu | The nitro group at the 6-position likely hinders the necessary structural conformation for strong DNA binding. nih.govumn.edu |

Molecular Interactions with Biological Macromolecules

Beyond DNA, PAHs can interact with various other biological macromolecules, including enzymes, which can influence their metabolic fate and biological effects.

Naphthalene 1,2-dioxygenase (NDO) is a well-studied bacterial enzyme capable of initiating the degradation of PAHs. nih.gov Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to a protein's active site. Such studies on NDO have shown that the physicochemical properties of its active site are well-suited for interactions with PAHs. nih.gov

While specific docking studies for 6,7-Cyclopentano-5-methylchrysene with NDO are not available, research on NDO mutants has indicated that increasing the size of the active site cavity can accommodate larger, high molecular weight PAHs. nih.gov This suggests that enzymes with appropriately sized and shaped active sites could potentially bind and metabolize 6,7-Cyclopentano-5-methylchrysene. Molecular docking simulations would be a valuable tool to predict the binding affinity and orientation of this specific compound within the active site of NDO and other metabolizing enzymes, such as cytochrome P450s, which are known to be involved in the activation of PAHs. nih.gov

Analysis of Molecular Interactions with Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates cellular responses to a variety of environmental contaminants, including polycyclic aromatic hydrocarbons (PAHs). nih.gov Upon binding to a ligand, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govmdpi.com This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs), initiating the transcription of target genes. mdpi.comresearchgate.net These genes primarily encode for drug-metabolizing enzymes, such as those in the cytochrome P450 family. nih.govmdpi.com

The interaction of 6,7-Cyclopentano-5-methylchrysene with the AhR is a critical step in its biological activity. Research has shown that mono-methylchrysenes, a class of compounds to which 6,7-Cyclopentano-5-methylchrysene belongs, are capable of acting as AhR ligands. nih.gov Specifically, 5-methylchrysene has been identified as a potent AhR agonist. nih.gov The binding of these ligands occurs within the Per-ARNT-Sim (PAS-B) domain of the AhR. researchgate.net Molecular modeling and docking studies have been employed to understand the binding modes of various ligands within this pocket. nih.gov The activation of the AhR by such ligands triggers a signaling cascade that can lead to both adverse toxicological effects and physiological responses. nih.gov

The structural features of 6,7-Cyclopentano-5-methylchrysene, particularly its polycyclic aromatic core and the presence of the methyl and cyclopentano groups, are expected to influence its binding affinity and efficacy as an AhR agonist. The planarity of the chrysene ring system allows it to intercalate into the hydrophobic binding pocket of the AhR, while the substituents likely modulate the strength and specificity of the interaction.

Interactions with Cytochrome P450 Enzymes and Mechanistic Inhibition Studies

Once activated by ligands such as 6,7-Cyclopentano-5-methylchrysene, the AhR signaling pathway upregulates the expression of several cytochrome P450 (CYP) enzymes, most notably CYP1A1, CYP1A2, and CYP1B1. researchgate.netnih.gov These enzymes play a crucial role in the metabolism of xenobiotics, including the very PAHs that induce their expression. The interaction of 6,7-Cyclopentano-5-methylchrysene with these enzymes is therefore of significant interest for understanding its metabolic fate and potential toxicity.

Studies on the related compound, 5-methylchrysene (5-MeC), have provided valuable insights into these interactions. The metabolism of 5-MeC by human hepatic and pulmonary microsomes leads to the formation of several metabolites, including the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol). nih.gov Correlation analyses have indicated that CYP1A1 and CYP1A2 are the primary enzymes responsible for the ring oxidation of 5-MeC that leads to the formation of this carcinogenic diol. nih.gov Specifically, CYP1A1 is considered to play a major role in the metabolic activation of 5-MeC in the lungs, while CYP1A2 is a key catalyst in the liver. nih.gov

Furthermore, investigations using purified recombinant human P450 enzymes have shown that CYP1A1, CYP1A2, and CYP2C10 exhibit higher activities for the ring oxidation of both 5-MeC and 6-methylchrysene (B138361). nih.gov In contrast, the hydroxylation of the methyl group is primarily catalyzed by CYP3A4 for 5-MeC. nih.gov These findings highlight the specific roles of different P450 isozymes in the biotransformation of methylchrysenes. While direct mechanistic inhibition studies on 6,7-Cyclopentano-5-methylchrysene are not extensively detailed in the provided results, the metabolic pathways of structurally similar compounds suggest that it would also be a substrate for, and potential modulator of, various CYP enzymes.

Identification of Key Residues and Dominant Interaction Forces (e.g., Van der Waals, Hydrophobic Interactions)

The binding of ligands to the AhR is a highly specific process governed by a combination of intermolecular forces and interactions with key amino acid residues within the binding pocket. For polycyclic aromatic hydrocarbons like 6,7-Cyclopentano-5-methylchrysene, hydrophobic interactions and van der Waals forces are the dominant drivers of binding. kobv.debeilstein-journals.org The planar, aromatic structure of the chrysene core allows for significant van der Waals contact with nonpolar residues in the AhR's PAS-B domain.

Molecular modeling and site-directed mutagenesis studies on the AhR have begun to identify specific amino acid residues that are critical for ligand binding. For instance, studies with the endogenous ligand L-kynurenine have identified Gln377 as a key residue involved in its effective binding. nih.gov While this residue may not be directly involved in the binding of all ligands, it highlights the importance of specific polar contacts within the otherwise hydrophobic pocket. For the well-studied AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a number of conserved residues that regulate its access to the binding pocket have been identified in mouse AhR. researchgate.net

Advanced Analytical Methodologies for the Detection and Characterization of 6,7 Cyclopentano 5 Methylchrysene

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 6,7-cyclopentano-5-methylchrysene, providing the necessary separation from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs. When coupled with various detectors, it offers a versatile platform for both qualitative and quantitative analysis.

UV Detection: HPLC with an ultraviolet (UV) detector is a common method for PAH analysis. thermofisher.com However, for complex samples, UV detection at a single wavelength like 254 nm can suffer from high background noise and limited specificity. sciex.com

Fluorescence Detection (FLD): Fluorescence detection provides significantly higher sensitivity and selectivity compared to UV detection for many PAHs. hplc.eujst.go.jp By selecting specific excitation and emission wavelengths, analysts can minimize interferences and achieve lower detection limits, often in the picogram range. jst.go.jptandfonline.com The choice of wavelengths is critical and can be programmed to change during the chromatographic run to optimize detection for different PAHs as they elute from the column. tandfonline.com

A comparison of detection methods for PAHs highlights the superior sensitivity of fluorescence detection. For instance, in the analysis of benzo(a)pyrene, a representative PAH, the limit of detection (LOD) with fluorescence was found to be 0.1 ng/mL, showcasing its advantage over UV detection. sciex.com

Table 1: Comparison of HPLC Detection Methods for PAHs

| Detector Type | Advantages | Disadvantages | Typical LODs |

| UV Absorbance | Broad applicability, non-destructive | Lower sensitivity, potential for matrix interference sciex.com | 0.1-0.52 ng jst.go.jp |

| Fluorescence | High sensitivity and selectivity hplc.eu | Not all PAHs fluoresce efficiently | 4-55 pg jst.go.jp |

This table provides a general comparison; specific performance depends on the analyte and analytical conditions.

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like PAHs, and it particularly excels at resolving isomers. tandfonline.com The choice of the capillary column's stationary phase is critical for achieving the necessary selectivity to separate structurally similar isomers. chromatographyonline.com

For the analysis of complex PAH mixtures, including alkylated derivatives like 6,7-cyclopentano-5-methylchrysene, specialized GC columns are employed. Liquid crystal stationary phases, for example, are highly selective for PAH separations. tandfonline.com Columns with a 5% phenyl polysilphenylene-siloxane stationary phase are effective for analyzing standard PAH mixtures, while a 50% phenyl phase can offer enhanced resolution for challenging isomer groups like benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene. chromatographyonline.com The efficiency of these columns allows for the separation of critical isomer pairs that may have similar mass spectra, which is crucial for accurate identification and quantification, especially when using mass spectrometry for detection. chromatographyonline.com

While widely used for the separation of charged molecules, the application of capillary electrophoresis (CE) to neutral compounds like PAHs presents challenges due to the lack of charge. However, techniques such as micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral molecules. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase, enabling the separation of uncharged analytes. While less common than HPLC and GC for routine PAH analysis, CE can offer high separation efficiency and requires only small sample volumes. Further research is needed to fully explore its applicability to complex alkylated PAHs like 6,7-cyclopentano-5-methylchrysene.

The analysis of alkylated PAHs, such as 6,7-cyclopentano-5-methylchrysene, is more complex than that of their parent compounds. nih.gov Alkylated PAHs can constitute a significant portion of the total PAH mass in environmental samples and often exist as numerous isomers. nih.gov Therefore, the development of robust analytical methods capable of separating and identifying these isomers is a key area of research.

Methods often need to be adapted to handle the wide range of alkylated series, from C1 to C4 substitutions on various parent PAH structures. nih.govpacificrimlabs.com The goal is to achieve separation of critical isomer pairs, which is essential for accurate sourcing and risk assessment, as different isomers can have varying toxicities. chromatographyonline.comacs.org For instance, methods have been developed to separate C1-C4 naphthalenes, C1-C3 fluorenes, and C1-C2 benz(a)anthracene/chrysenes, among others. pacificrimlabs.com These methods are crucial for forensic investigations to distinguish between different sources of PAH contamination, such as petrogenic (from petroleum) versus pyrogenic (from combustion). nih.gov

Hyphenated Spectrometric Detection Systems

Combining the separation power of chromatography with the identification capabilities of mass spectrometry provides a powerful tool for the comprehensive analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and highly effective technique for the identification and quantification of PAHs. usgs.govnih.gov The gas chromatograph separates the individual compounds, which are then introduced into the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. shimadzu.com In MS/MS, a specific ion from the initial mass analysis is selected and further fragmented to produce a secondary mass spectrum, which significantly reduces background noise and improves detection limits, especially in complex matrices. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS for PAH analysis. sciex.commac-mod.com It is particularly advantageous for analyzing less volatile and more polar PAHs and their metabolites. sciex.comnih.gov Different ionization techniques, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), can be used to generate ions from the eluting compounds. sciex.com APCI is often favored for its robustness and minimal matrix effects in PAH analysis. sciex.com The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode allows for highly selective and sensitive detection, making it possible to quantify PAHs at very low levels even in complex samples like urban dust or food extracts. mac-mod.comnih.gov

Table 2: Comparison of GC-MS and LC-MS/MS for PAH Analysis

| Technique | Separation Principle | Ionization Methods | Advantages | Typical Applications |

| GC-MS | Volatility and column interaction | Electron Impact (EI), Chemical Ionization (CI) | Excellent separation of volatile isomers, extensive spectral libraries nih.govrjptonline.org | Environmental monitoring (air, soil), forensic analysis usgs.govrestek.com |

| LC-MS/MS | Polarity and column interaction | ESI, APCI, APPI | Suitable for less volatile and polar compounds, high sensitivity and selectivity sciex.comnih.gov | Food safety, analysis of PAH metabolites in biological samples mac-mod.comnih.gov |

Laser-Induced Fluorescence (LIF) Spectroscopy for Sensitive Detection

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive optical technique well-suited for the detection of PAHs, which are often highly fluorescent. up.ac.za LIF offers substantial advantages over other methods, including high sensitivity and the ability to perform real-time, in-situ measurements, which is particularly useful for environmental monitoring. nih.govmdpi.com The principle of LIF involves exciting the molecule of interest with a laser tuned to a specific wavelength, causing it to transition to an excited electronic state. The subsequent decay back to the ground state is accompanied by the emission of fluorescence, which is then detected.

The applicability of LIF for detecting PAHs in various media, including soil and vapor phases, has been demonstrated. nih.govnih.gov For instance, studies on anthracene (B1667546) in soil have shown a linear relationship between fluorescence intensity and concentration, confirming the feasibility of direct, quantitative analysis without extensive sample pretreatment. nih.gov The technique's sensitivity allows for the detection of PAHs at very low concentrations. mdpi.com

The choice of excitation wavelength is critical for maximizing the fluorescence signal and achieving selectivity. For many PAHs, UV lasers, such as Nd:YAG lasers operating at 266 nm or 355 nm, are employed. mdpi.comnih.gov The emitted fluorescence is typically broad and can be influenced by environmental factors such as temperature and the presence of quenching agents. nih.gov Time-resolved LIF can further enhance selectivity by distinguishing between compounds with different fluorescence lifetimes.

A key advantage of LIF is its potential for rapid screening of numerous samples, helping to identify those that exceed certain threshold levels for further, more detailed quantitative analysis by techniques like GC-MS. up.ac.za

Table 1: Typical Parameters for LIF Detection of PAHs

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Excitation Source | Type of laser used to excite the sample. | Pulsed Nd:YAG Laser | mdpi.com, nih.gov |

| Excitation Wavelength | Wavelength of the laser light used for excitation. | 266 nm, 355 nm, 337 nm | mdpi.com, nih.gov, nih.gov |

| Detection System | Device used to detect the emitted fluorescence. | Photomultiplier Tube (PMT), CCD Detector | mdpi.com, mdpi.com |

| Analysis Time | Time required to analyze a single sample. | Under 4 minutes per sample | mdpi.com, nih.gov |

| Sensitivity | The lowest concentration that can be reliably detected. | Sub-nanogram levels | researchgate.net |

Other Advanced Spectrometric Techniques for Trace Analysis

Beyond LIF, a suite of other advanced spectrometric techniques is essential for the unambiguous identification and quantification of 6,7-Cyclopentano-5-methylchrysene, especially in complex mixtures. These methods often involve a chromatographic separation step prior to detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of PAHs. nih.gov In GC-MS, the sample is first vaporized and separated into its individual components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. For complex analyses, such as distinguishing between different alkylated PAHs, high-resolution capillary columns are employed. nih.gov The use of selected ion monitoring (SIM) mode in the mass spectrometer significantly enhances the sensitivity and selectivity for target analytes. mdpi.com

Tandem Mass Spectrometry (GC-MS/MS) offers an even higher level of selectivity and sensitivity by performing two stages of mass analysis. nih.gov This is particularly useful for reducing matrix interference and providing more confident identification of trace-level contaminants in complex environmental samples. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometric detection is another powerful tool. HPLC is particularly suited for the analysis of larger, less volatile PAHs that are not easily analyzed by GC. nih.gov When coupled with a fluorescence detector, HPLC can provide highly sensitive and selective detection of fluorescent PAHs. researchgate.net Using a mass spectrometer or a diode array detector with HPLC can provide additional structural information for compound identification. nih.gov

Diffusion-Ordered NMR Spectroscopy (DOSY) is a more specialized technique that can differentiate compounds in a mixture based on their diffusion coefficients, which are related to their size and shape. mdpi.com This method can provide high-resolution separation of different PAHs in a mixture without the need for chromatographic separation, making it a valuable non-invasive analytical tool. mdpi.com

The analysis of alkylated PAHs, such as 6,7-Cyclopentano-5-methylchrysene, presents a particular challenge due to the large number of possible isomers. nih.govresearchgate.net Advanced analytical methods, often combining high-resolution chromatography and mass spectrometry, are crucial for separating and identifying these individual isomers. nih.gov The presence and relative abundance of specific alkylated PAHs can be used for source apportionment in environmental forensics. nih.gov

Table 2: Comparison of Advanced Spectrometric Techniques for PAH Analysis

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution, good sensitivity, well-established method. | Not suitable for non-volatile compounds. |

| GC-MS/MS | Two stages of mass analysis for enhanced selectivity. | Excellent selectivity and sensitivity, reduced matrix effects. | More complex instrumentation. |

| HPLC-Fluorescence | Separation by liquid chromatography, detection by fluorescence. | Very high sensitivity for fluorescent compounds. | Only applicable to fluorescent compounds. |

| HPLC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Applicable to a wide range of compounds, provides structural information. | Can be less sensitive than fluorescence detection for some PAHs. |

| DOSY-NMR | Separation based on diffusion coefficients in solution. | Non-invasive, no need for chromatography. | Lower sensitivity compared to MS-based methods. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.